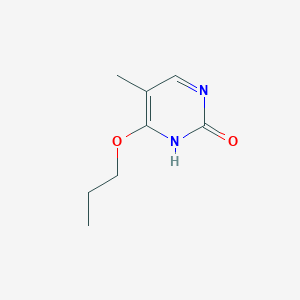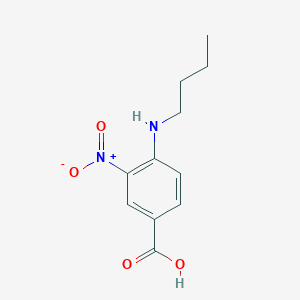
Ethyl 4-methylidenecyclopentene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methylidenecyclopentene-1-carboxylate (EMCPC) is a chemical compound that has been widely used in scientific research. It is a cyclic enol ether with a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol. EMCPC is a versatile compound that has been used in various fields of research, including organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
Ethyl 4-methylidenecyclopentene-1-carboxylate has been widely used in scientific research due to its unique chemical properties. It can act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles, such as amines, alcohols, and thiols. This makes it a useful building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials.
作用機序
The mechanism of action of Ethyl 4-methylidenecyclopentene-1-carboxylate is not well understood. However, it has been proposed that Ethyl 4-methylidenecyclopentene-1-carboxylate can react with thiols in proteins and interfere with their function. This leads to the inhibition of various enzymes and signaling pathways, which can have both beneficial and detrimental effects on cells and organisms.
生化学的および生理学的効果
Ethyl 4-methylidenecyclopentene-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It can also induce apoptosis and cell cycle arrest in cancer cells. However, Ethyl 4-methylidenecyclopentene-1-carboxylate can also cause cytotoxicity and oxidative stress in cells, which can lead to cell death and tissue damage.
実験室実験の利点と制限
Ethyl 4-methylidenecyclopentene-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high purity. It can also be easily modified to introduce different functional groups. However, Ethyl 4-methylidenecyclopentene-1-carboxylate has some limitations as well. It is unstable under acidic conditions and can decompose over time. It can also react with other nucleophiles in the reaction mixture, leading to unwanted side products.
将来の方向性
There are several future directions for the use of Ethyl 4-methylidenecyclopentene-1-carboxylate in scientific research. One potential application is in the development of new anti-cancer drugs. Ethyl 4-methylidenecyclopentene-1-carboxylate has been shown to exhibit anti-cancer activity in various cancer cell lines, and further studies can be conducted to optimize its structure and improve its potency. Another potential application is in the development of new materials. Ethyl 4-methylidenecyclopentene-1-carboxylate can be used as a building block for the synthesis of polymers and other materials with unique properties. Finally, further studies can be conducted to elucidate the mechanism of action of Ethyl 4-methylidenecyclopentene-1-carboxylate and its effects on cells and organisms.
Conclusion:
In conclusion, Ethyl 4-methylidenecyclopentene-1-carboxylate is a versatile compound that has been widely used in scientific research. It can be easily synthesized and modified to introduce different functional groups. Ethyl 4-methylidenecyclopentene-1-carboxylate has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. However, it also has some limitations, such as instability under acidic conditions. Further studies can be conducted to explore the potential applications of Ethyl 4-methylidenecyclopentene-1-carboxylate in the development of new drugs and materials, as well as to elucidate its mechanism of action.
合成法
Ethyl 4-methylidenecyclopentene-1-carboxylate can be synthesized through the reaction of ethyl acetoacetate and 2-cyclopentenone in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by a dehydration step, resulting in the formation of Ethyl 4-methylidenecyclopentene-1-carboxylate. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
特性
CAS番号 |
117370-13-5 |
|---|---|
製品名 |
Ethyl 4-methylidenecyclopentene-1-carboxylate |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
ethyl 4-methylidenecyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-3-11-9(10)8-5-4-7(2)6-8/h5H,2-4,6H2,1H3 |
InChIキー |
DKPOLTYJUJAKSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CCC(=C)C1 |
正規SMILES |
CCOC(=O)C1=CCC(=C)C1 |
同義語 |
1-Cyclopentene-1-carboxylicacid,4-methylene-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



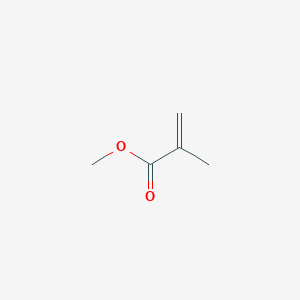

![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
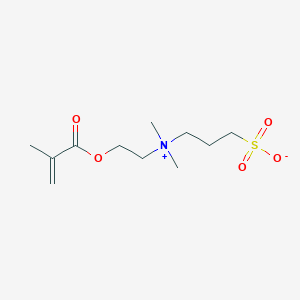
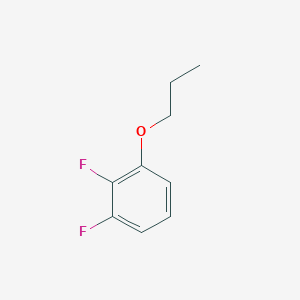
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
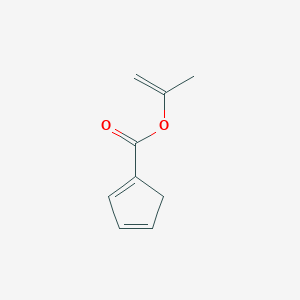
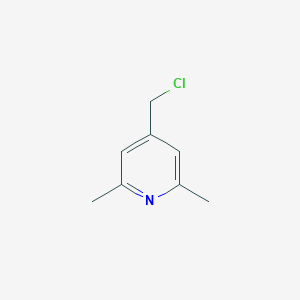
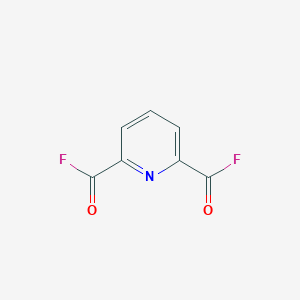
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
